N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring substituted with an ethylsulfonyl group, connected to a phenyl ring, which is further linked to a dimethylbenzenesulfonamide moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of pharmacological activities .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyridazine derivatives have been associated with a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. The phenyl ring is then attached through a coupling reaction, and finally, the dimethylbenzenesulfonamide moiety is introduced via sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while reduction of nitro groups results in amine derivatives.
Scientific Research Applications
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylsulfonyl and dimethylbenzenesulfonamide groups allows for diverse interactions with biological targets, making it a versatile compound for research applications.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-12-11-19(21-22-20)16-6-8-17(9-7-16)23-29(26,27)18-10-5-14(2)15(3)13-18/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRGQPNKRIKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.